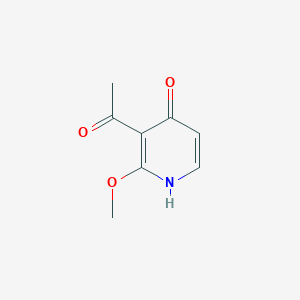
1-(4-Hydroxy-2-methoxypyridin-3-YL)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Hydroxy-2-methoxypyridin-3-YL)ethan-1-one is a chemical compound with the molecular formula C8H9NO3 It is a derivative of pyridine, characterized by the presence of a hydroxy group at the 4-position and a methoxy group at the 2-position on the pyridine ring, along with an ethanone group at the 1-position
Métodos De Preparación
The synthesis of 1-(4-Hydroxy-2-methoxypyridin-3-YL)ethan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 4-hydroxy-2-methoxypyridine with ethanoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Análisis De Reacciones Químicas
1-(4-Hydroxy-2-methoxypyridin-3-YL)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ethanone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents such as sodium hydride and alkyl halides.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures to ensure selective and efficient transformations. Major products formed from these reactions include oxidized or reduced derivatives, as well as substituted analogs with varying functional groups.
Aplicaciones Científicas De Investigación
1-(4-Hydroxy-2-methoxypyridin-3-YL)ethan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
Mecanismo De Acción
The mechanism of action of 1-(4-Hydroxy-2-methoxypyridin-3-YL)ethan-1-one involves its interaction with specific molecular targets and pathways. For instance, its hydroxy and methoxy groups can form hydrogen bonds with biological macromolecules, influencing their structure and function. The compound may also inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparación Con Compuestos Similares
1-(4-Hydroxy-2-methoxypyridin-3-YL)ethan-1-one can be compared with other similar compounds, such as:
1-(6-Chloro-4-hydroxy-2-methoxypyridin-3-YL)ethan-1-one: This compound has a chloro group at the 6-position, which may alter its chemical reactivity and biological activity.
1-(2,4-Dihydroxyquinolin-3-YL)ethan-1-one: This compound has two hydroxy groups on a quinoline ring, which may confer different properties compared to the pyridine derivative.
Propiedades
Fórmula molecular |
C8H9NO3 |
|---|---|
Peso molecular |
167.16 g/mol |
Nombre IUPAC |
3-acetyl-2-methoxy-1H-pyridin-4-one |
InChI |
InChI=1S/C8H9NO3/c1-5(10)7-6(11)3-4-9-8(7)12-2/h3-4H,1-2H3,(H,9,11) |
Clave InChI |
VBDKJBYOFKTXPS-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=C(NC=CC1=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Dimethyl 3-oxabicyclo[3.1.1]heptane-1,5-dicarboxylate](/img/structure/B13890386.png)

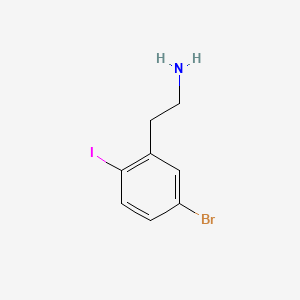
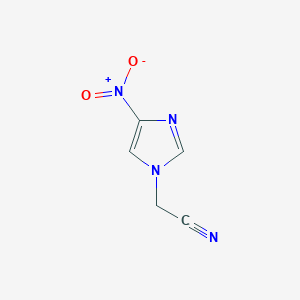
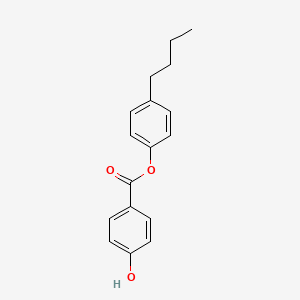

![[2-hexadecanoyloxy-3-[(9Z,12Z,15Z)-octadeca-9,12,15-trienoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B13890433.png)
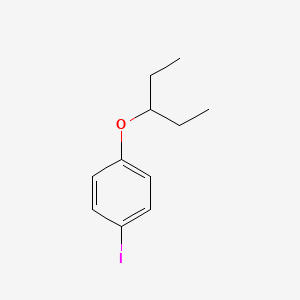
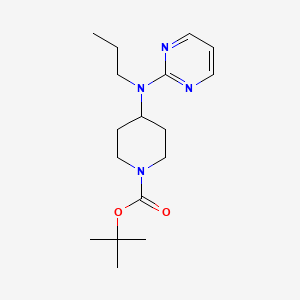


![Methyl 2-[(4-piperidinylcarbonyl)amino]benzoate](/img/structure/B13890460.png)

![[(2R,3S,4R,5R)-3,4-bis(acetyloxy)-6-bromo-5-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)oxan-2-yl]methyl acetate](/img/structure/B13890474.png)
